molecular formula C24H26N2O2S B2533858 N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide CAS No. 2034571-79-2

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide

Cat. No.: B2533858
CAS No.: 2034571-79-2
M. Wt: 406.54
InChI Key: ODNVEYOXZFKIIT-UHFFFAOYSA-N
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Description

N-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide is a synthetic organic compound designed for research applications. This hybrid molecule incorporates multiple pharmacologically relevant scaffolds, including a 2,2-diphenylethylamine moiety, a furan ring, and a thiomorpholine group. The 2,2-diphenylethylamine structure is a recognized building block in medicinal chemistry, known to contribute to lipophilicity and receptor-binding affinity, and is found in various psychoactive and neuroprotective agents . Furan-based compounds are extensively investigated for their potential in treating cardiovascular conditions and as inhibitors of specific receptors, such as the urotensin-II receptor . Furthermore, heterocyclic compounds containing sulfur and nitrogen atoms, like the thiomorpholine in this structure, are often explored for their diverse biological activities and their role in modulating the physicochemical properties of a molecule. The strategic integration of these distinct motifs into a single architecture makes this compound a promising candidate for research in medicinal chemistry and chemical biology, particularly for studies focused on synthesizing novel bioactive molecules and investigating structure-activity relationships. This product is intended for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2S/c27-24(23(19-8-3-1-4-9-19)20-10-5-2-6-11-20)25-18-21(22-12-7-15-28-22)26-13-16-29-17-14-26/h1-12,15,21,23H,13-14,16-18H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNVEYOXZFKIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Disconnections

The target molecule can be dissected into three primary subunits:

  • Diphenylacetyl chloride (acylating agent)
  • 2-(Furan-2-yl)-2-thiomorpholinoethylamine (amine precursor)
  • Amide bond formation between subunits

Diphenylacetyl Chloride Synthesis

Diphenylacetic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) or toluene. Catalytic dimethylformamide (DMF) (0.1–1 mol%) accelerates the reaction:
$$
\text{Diphenylacetic acid} + \text{SOCl}2 \xrightarrow{\text{DCM, DMF}} \text{Diphenylacetyl chloride} + \text{SO}2 + \text{HCl}
$$
Reaction progress is monitored by FT-IR for the disappearance of the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and emergence of the acyl chloride C=O peak (~1800 cm⁻¹).

2-(Furan-2-yl)-2-Thiomorpholinoethylamine Preparation

Thiomorpholine derivatives are typically synthesized via nucleophilic ring-opening of epoxides or alkylation of secondary amines. A two-step sequence is proposed:

Step 1: Synthesis of 2-(Furan-2-yl)ethylamine

Furan-2-carbaldehyde undergoes Henry reaction with nitromethane, followed by reduction using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C):
$$
\text{Furan-2-carbaldehyde} + \text{CH}3\text{NO}2 \xrightarrow{\text{Base}} \text{2-(Furan-2-yl)nitroethane} \xrightarrow{\text{LiAlH}_4} \text{2-(Furan-2-yl)ethylamine}
$$

Step 2: Thiomorpholine Ring Formation

2-(Furan-2-yl)ethylamine reacts with 1,2-ethanedithiol under Mitsunobu conditions (DIAD, PPh₃) to form the thiomorpholine ring:
$$
\text{2-(Furan-2-yl)ethylamine} + \text{HSCH}2\text{CH}2\text{SH} \xrightarrow{\text{DIAD, PPh}_3} \text{2-(Furan-2-yl)-2-thiomorpholinoethylamine}
$$
Alternative routes employ epoxide intermediates, where ethylene oxide reacts with thiols in basic media.

Amide Coupling Strategies

Three principal methods are evaluated for conjugating diphenylacetyl chloride with the amine precursor:

Schotten-Baumann Reaction

The amine is dissolved in aqueous NaOH (10%), and diphenylacetyl chloride in DCM is added dropwise at 0–5°C. The biphasic system minimizes hydrolysis:
$$
\text{Diphenylacetyl chloride} + \text{Amine} \xrightarrow{\text{NaOH, DCM}} \text{N-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide}
$$
Advantages : Rapid, high purity. Limitations : Requires strict pH control to prevent acyl chloride degradation.

Carbodiimide-Mediated Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF facilitate coupling under inert atmosphere:
$$
\text{Diphenylacetic acid} + \text{EDC/HOBt} \rightarrow \text{Active ester} \xrightarrow{\text{Amine}} \text{Target compound}
$$
Yield Optimization :

  • 0°C for 1 h, then 24 h at 25°C
  • Triethylamine (TEA) as proton scavenger
  • Purification via silica gel chromatography (hexane:EtOAc 3:1)

Solid-Phase Synthesis

Wang resin-bound diphenylacetic acid is activated with HBTU/DIPEA, followed by amine coupling. Cleavage with TFA/DCM (95:5) liberates the product:
Resin Loading : 0.8–1.2 mmol/g
Coupling Efficiency : >95% (monitored by Kaiser test)
Scalability : Suitable for parallel synthesis of analogs.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time Scalability Cost Efficiency
Schotten-Baumann 65–72 90–95 2–4 h Moderate High
EDC/HOBt 78–85 97–99 24–48 h High Moderate
Solid-Phase 82–88 95–98 72 h Low Low

Key Observations :

  • EDC/HOBt offers superior yield and purity but demands anhydrous conditions.
  • Schotten-Baumann is cost-effective for gram-scale synthesis.
  • Solid-phase excels in library generation but requires specialized equipment.

Critical Reaction Parameters

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) : Enhance amine solubility but risk acyl chloride hydrolysis.
  • Dichloromethane : Ideal for Schotten-Baumann due to immiscibility with water.
  • Tetrahydrofuran (THF) : Compatible with low-temperature (−78°C) lithiation steps for advanced intermediates.

Temperature Control

  • Acyl chloride reactions require ≤5°C to suppress side reactions (e.g., ketene formation).
  • Thiomorpholine ring closure proceeds optimally at 80–100°C in toluene.

Purification Techniques

  • Flash chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → EtOAc).
  • Recrystallization : Ethanol/water (3:1) yields crystalline product (mp 128–130°C, predicted).

Spectroscopic Characterization

1H NMR (400 MHz, CDCl₃) :

  • δ 7.25–7.15 (m, 10H, diphenyl)
  • δ 6.35–6.25 (m, 2H, furan)
  • δ 4.10–3.90 (m, 4H, thiomorpholine CH₂)
  • δ 3.30–3.10 (m, 2H, NCH₂)

FT-IR (KBr) :

  • 1650 cm⁻¹ (amide C=O)
  • 1240 cm⁻¹ (C–S stretch)
  • 750 cm⁻¹ (furan ring vibration)

Industrial-Scale Considerations

Patent US7199257B1 highlights phase-transfer catalysis (e.g., tetrabutylammonium hydrogensulfate) for thiomorpholine synthesis in biphasic systems, reducing reaction time by 40%. Continuous flow reactors may enhance safety during exothermic acyl chloride generation.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride .

Major Products

The major products formed from these reactions include various furan derivatives, alcohols, amines, and substituted thiomorpholine compounds .

Scientific Research Applications

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules, while the thiomorpholine ring can modulate the compound’s pharmacokinetic properties. The diphenylacetamide moiety contributes to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features
Compound Name Core Structure Key Substituents Molecular Formula Synthesis Yield/Notes Potential Applications Reference
Target Compound : N-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide Diphenylacetamide - 2-(Furan-2-yl)
- Thiomorpholinoethyl
Not explicitly stated (inferred: C₂₈H₂₉N₃O₂S) N/A (synthesis not detailed) Neurological agents, antimicrobials (inferred)
N-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-2-phenoxyacetamide Phenoxyacetamide - 2-(Furan-2-yl)
- Thiomorpholinoethyl
- Phenoxy
C₁₈H₂₂N₂O₃S N/A Research compound (structural analogue)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide Diphenylacetamide - Benzothiazole
- CF₃ substitution
C₂₂H₁₅F₃N₂O₂S 42% yield (microwave synthesis) Patent-protected, potential pesticidal/medicinal use
Darifenacin Hydrobromide Diphenylacetamide - Benzofuran
- Pyrrolidine
C₂₈H₃₀N₂O₂·HBr N/A Overactive bladder treatment
N-(2-Nitrophenyl)-2,2-diphenylacetamide Diphenylacetamide - 2-Nitrophenyl C₂₀H₁₆N₂O₃ N/A Research compound (electronic effects study)
Key Observations:
  • Thiomorpholine vs. Morpholine/Benzothiazole: The target compound’s thiomorpholine group (S-containing) may offer enhanced lipophilicity and metabolic resistance compared to morpholine (O-containing) analogues like N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide . Benzothiazole derivatives (e.g., Compound 15 ) exhibit strong patent activity, suggesting therapeutic or agrochemical relevance.
  • Furan vs. Thiophene: Furan-containing compounds (e.g., 2-(furan-2-yl)-N-octyl-2-oxoacetamide ) may have different electronic profiles compared to thiophene derivatives like N-[2-(dimethylamino)ethyl]-2-hydroxy-N,2-diphenyl-2-thiophen-2-ylacetamide hydrochloride , influencing receptor binding or solubility.
  • Diphenyl vs. Substituted Aryl Groups : The diphenylacetamide core is shared with darifenacin and pesticidal compounds (e.g., alachlor ). Substituents like nitro () or trifluoromethyl () alter electronic properties and bioactivity.

Patent and Exclusion Trends

  • The European Patent (EP3 348 550A1) excludes compounds like N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide , emphasizing the importance of substitution patterns.

Biological Activity

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with thiomorpholine and diphenylacetyl chloride. The following general reaction scheme outlines the synthesis:

  • Formation of Thiomorpholinoethyl Derivative :
    • Furan-2-carboxaldehyde is reacted with thiomorpholine in the presence of a base to yield the thiomorpholinoethyl derivative.
  • Acylation :
    • The thiomorpholinoethyl derivative is then acylated using 2,2-diphenylacetyl chloride to form the final product.

Antioxidant Activity

This compound has shown promising antioxidant properties in various studies. The compound was evaluated using the ABTS assay, which measures the ability to scavenge free radicals. Results indicated moderate antioxidant activity compared to standard antioxidants .

Antimicrobial Activity

The compound exhibited significant antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. In particular, it demonstrated effectiveness against Candida glabrata and Candida krusei, indicating potential applications in treating fungal infections .

Cytotoxicity Studies

Cytotoxicity assays performed on human cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer) revealed that the compound inhibited cell viability in a dose-dependent manner. The IC50 values were determined to be in the low micromolar range, suggesting that this compound may serve as a lead for further development as an anticancer agent .

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in oxidative stress and cell proliferation pathways. Molecular docking studies suggest that the compound may bind effectively to specific enzymes related to cancer metabolism and oxidative stress response .

Case Studies

StudyFindings
Antioxidant Activity Moderate scavenging ability against ABTS radicals; potential for therapeutic use in oxidative stress-related conditions.
Antimicrobial Testing Significant inhibition against Candida species; effective against both Gram-positive and Gram-negative bacteria.
Cytotoxicity Assays Inhibition of human cancer cell lines (IC50 values in low micromolar range); suggests potential as an anticancer agent.

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